2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported, where new derivatives of the benzo[de]isoquinoline-1,3-dione system were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Scientific Research Applications
Chemosensor Development
Compounds derived from the benzo[de]isoquinoline-1,3-dione system, which includes our compound of interest, have been synthesized for the development of new chemosensor systems . These chemosensors are designed to exhibit high selectivity in the determination of anions, which is crucial for environmental monitoring and industrial processes. The presence of amino groups in these compounds allows for further functionalization, leading to the creation of imines, amines, thioureas, and hydrazones, all of which can be tailored for specific sensor applications.
Material Science
In material science, the derivatives of benzo[de]isoquinoline-1,3-dione are used to create ionochromic sensors . These sensors change color in response to ion concentration changes and are valuable in creating smart materials that can respond to environmental stimuli. The ability to introduce additional complex-forming fragments or fluorophores makes these compounds versatile tools in developing advanced materials with sensory capabilities.
Analytical Chemistry
The compound’s derivatives are utilized in analytical chemistry as part of fluorescent chemosensors . These sensors operate on the principle of photoinduced electron transfer (PET) or photoinduced charge transfer (PCT), making them effective for detecting various cations such as H+, Zn2+, Cd2+, and Hg2+. This application is particularly important in the detection and quantification of heavy metals in water sources.
Environmental Science
In environmental science, the compound’s ability to form chemosensors is leveraged for monitoring pollutants . The high selectivity for anions can be used to detect contaminants in soil and water, aiding in environmental assessments and the management of agricultural lands. This is vital for ensuring the safety and sustainability of ecosystems.
Biochemistry
The compound’s framework is explored for its potential in biochemistry, particularly in studying protein interactions and enzyme activities . The introduction of aminoalkyl or hydrazine fragments into the benzo[de]isoquinoline-1,3-dione system allows for the creation of probes that can bind to specific biological targets, providing insights into biochemical pathways.
Medicine
While direct applications in medicine are not explicitly mentioned in the available literature, the compound’s role in sensor development suggests potential uses in diagnostic assays . For instance, the ability to detect specific ions or molecules could be adapted for medical diagnostics, where rapid and accurate detection of biomarkers is crucial.
properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8(15(19)20)16-13(17)10-6-2-4-9-5-3-7-11(12(9)10)14(16)18/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMLTYQVHBXGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid | |
CAS RN |
135980-46-0 | |
Record name | 2-(1,3-DIOXO-1H-BENZO(DE)ISOQUINOLIN-2(3H)-YL)PROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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